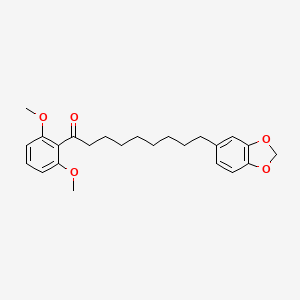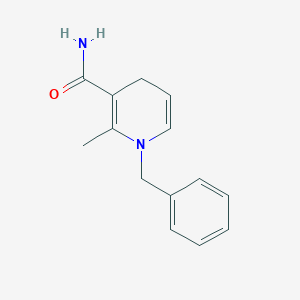![molecular formula C23H20O5 B14307910 5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde CAS No. 110318-82-6](/img/structure/B14307910.png)
5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde is a complex organic compound with the molecular formula C23H20O5.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde typically involves a multi-step process. One common method starts with the preparation of azulene building blocks from readily available aryl-substituted cyclopentadiene and ortho-haloaryl aldehyde. This is followed by dehydration condensation and palladium-catalyzed C-H coupling .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of advanced catalytic systems and continuous flow reactors could enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the aldehyde group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of organic electronic materials and other advanced materials
Mecanismo De Acción
The mechanism of action of 5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde involves its interaction with molecular targets through electrophilic aromatic substitution. This process typically involves the formation of a sigma-bond to the aromatic ring, generating a positively charged intermediate, which then undergoes further reactions to yield the final product .
Comparación Con Compuestos Similares
Similar Compounds
- Dibenzo[e,g]azulene
- Benzo[1,2-f: 5,4-f’]diazulene
- Benzo[1,2-f: 4,5-f’]diazulene
- Naphtho[2,3-f: 6,7-f’]diazulene
Uniqueness
5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde is unique due to its specific structural configuration, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of organic electronic materials and other advanced applications .
Propiedades
Número CAS |
110318-82-6 |
|---|---|
Fórmula molecular |
C23H20O5 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
11,18-bis(methoxymethoxy)tetracyclo[8.8.0.02,8.012,17]octadeca-1,3,5,7,9,11,13,15,17-nonaene-9-carbaldehyde |
InChI |
InChI=1S/C23H20O5/c1-25-13-27-22-17-10-6-7-11-18(17)23(28-14-26-2)21-19(12-24)15-8-4-3-5-9-16(15)20(21)22/h3-12H,13-14H2,1-2H3 |
Clave InChI |
LMAQEXXBTKYUEN-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=C2C=CC=CC2=C(C3=C(C4=CC=CC=CC4=C31)C=O)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate](/img/structure/B14307836.png)



![4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide](/img/structure/B14307845.png)

![2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide](/img/structure/B14307861.png)




![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5,6-dihydro-5-phenyl-](/img/structure/B14307874.png)

